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Compound of Interest

Compound Name: 4-Chloro-3-methylquinoline

Cat. No.: B1630497

4-Chloro-3-methylquinoline is a substituted quinoline, a class of compounds that forms the
backbone of numerous pharmaceuticals.[1] Its utility stems from a unique combination of
electronic and steric properties conferred by the chloro, methyl, and bicyclic aromatic quinoline
core.

Structural and Physical Data

A summary of the key physicochemical properties of 4-Chloro-3-methylquinoline is presented
below. These parameters are critical for its handling, reaction setup, and purification.
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Property Value Source
Molecular Formula C10HsCIN [2]
Molecular Weight 177.63 g/mol [2]

CAS Number 63136-60-7 [3]
Appearance Off-white to light yellow solid [3114]
Melting Point 60 °C [3][5]
Boiling Point (Predicted) 276.1 £ 20.0 °C at 760 mmHg [415]
Density (Predicted) 1.225 + 0.06 g/cm?3 [4115]
pKa (Predicted) 3.74+£0.24 [4]
XLogP3 3.2 [21[5]

Spectroscopic Signature

The structure of 4-Chloro-3-methylquinoline can be unequivocally confirmed by standard
spectroscopic methods.

e 1H NMR (400 MHz, CDCls): 8 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53
(ddt, J=8.1, 7.0, 1.1 Hz, 1H), 2.54 (d, J= 1.0 Hz, 3H).[5] This spectrum is characteristic,
showing the aromatic protons of the quinoline core and the distinct singlet for the methyl
group at the 3-position.

e Mass Spectrometry (MS): The monoisotopic mass is 177.0345270 Da.[2] Mass spectrometry
is crucial for confirming the molecular weight and fragmentation pattern.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of substituted quinolines can be achieved through various classic methods like
the Skraup, Combes, or Friedlander syntheses, which typically involve the condensation of
anilines with a,B-unsaturated carbonyl compounds or (-dicarbonyls.[6] However, for producing
4-Chloro-3-methylquinoline specifically, a more direct and high-yielding approach starts from
the corresponding quinolinol.
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The most common laboratory-scale synthesis involves the chlorination of 3-methylquinolin-4-ol.

[5] This precursor is readily accessible and the subsequent chlorination step is robust.

Experimental Protocol: Chlorination of 3-Methylquinolin-

4-ol

This protocol describes a standard procedure for converting the hydroxyl group at the 4-

position into a chloro group, a crucial transformation that activates the molecule for subsequent

functionalization.

Rationale: Phosphorus oxychloride (POCIs) is a powerful dehydrating and chlorinating agent.
reacts with the tautomeric keto form of 4-hydroxyquinoline to form a phosphate ester
intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. The
reaction is typically driven to completion by using POCIs as both the reagent and the solvent.

Step-by-Step Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, place 3-methylquinolin-4-ol (1.0 equivalent).

» Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCIs) to the flask.
The reaction is often performed neat.

» Heating: Heat the reaction mixture to reflux and maintain for several hours (typically
overnight, monitoring by TLC is recommended).[5]

o Work-up: After cooling the mixture to room temperature, pour it cautiously onto crushed ice
with vigorous stirring. This hydrolyzes the excess POCIs.

» Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate
(Na2COs3), until the solution is alkaline.[5]

« |solation: The product will precipitate as a solid. Collect the precipitate by filtration, wash
thoroughly with water to remove inorganic salts, and dry under vacuum.[5]

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent (e.g., ethanol) to yield 4-Chloro-3-methylquinoline as a light yellow solid.[5]
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Caption: Workflow for the synthesis of 4-Chloro-3-methylquinoline.
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Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-3-methylquinoline is dominated by the chemistry of its chloro-
substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C4
position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the C4-
Position

The cornerstone of 4-Chloro-3-methylquinoline's utility is its participation in Nucleophilic
Aromatic Substitution (SNAr) reactions.[7] The chlorine atom at the 4-position is an excellent
leaving group, and this position is activated towards nucleophilic attack by the electron-
withdrawing effect of the quinoline nitrogen.[7][8]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

¢ Addition: A nucleophile attacks the electron-deficient carbon at the C4 position, forming a
resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The
negative charge is delocalized onto the electronegative nitrogen atom, which significantly
stabilizes the intermediate and lowers the activation energy for this step.

» Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving
group.

This pathway is central to the synthesis of a vast array of 4-substituted quinolines, which are
prominent scaffolds in many biologically active compounds, including antimalarials and kinase
inhibitors.[1][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Electrophilic Aromatic Substitution

In contrast to the pyridine ring, the benzene ring of the quinoline system is electron-rich and
undergoes electrophilic aromatic substitution.[10] However, the pyridine ring as a whole exerts
a deactivating effect. Electrophilic attack occurs preferentially at positions 5 and 8.[10][11] This
regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland
complex), where attack at C5 or C8 allows for resonance structures that do not disrupt the
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aromaticity of the pyridine ring.[10] Standard electrophilic reactions like nitration and
halogenation will proceed at these positions, though often requiring harsher conditions than for
benzene itself.[12]

Applications in Drug Development

The 4-chloroquinoline moiety is a "privileged scaffold" in medicinal chemistry.[7] Its true value is
realized when the C4-chloro group is displaced by various nucleophiles (amines, thiols,
alcohols) to generate libraries of new chemical entities for biological screening.

e Antimalarial Agents: The 4-aminoquinoline core is famously found in drugs like chloroquine.
The nitrogen side chain introduced at the C4 position is crucial for the drug's mechanism of
action, which involves interfering with heme detoxification in the malaria parasite.[7]

» Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a
guinoline core. The C4 position is a common attachment point for side chains that interact
with the hinge region of the ATP-binding pocket of various kinases.

¢ Anticancer and Antibacterial Agents: The versatility of the C4 position allows for the
introduction of diverse functional groups, leading to compounds with a wide range of
biological activities.[13] For instance, 4-nitro-3-chloroquinoline derivatives have shown
significant anti-tumor effects.[13]
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Caption: Role of 4-Chloro-3-methylquinoline in drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of 4-Chloro-3-methylquinoline is
essential.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[2][3]

 Precautionary Statements:

o Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling),
P280 (Wear protective gloves/eye protection).[3][14]

o Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
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contact lenses, if present and easy to do. Continue rinsing).[14]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a well-ventilated place with
the container tightly closed.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630497#4-chloro-3-methylquinoline-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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